molecular formula C9H9BrF2 B1526488 1-(1-Bromopropyl)-2,4-difluorobenzene CAS No. 1248163-51-0

1-(1-Bromopropyl)-2,4-difluorobenzene

Cat. No.: B1526488
CAS No.: 1248163-51-0
M. Wt: 235.07 g/mol
InChI Key: VVVIEAMNBUJAAP-UHFFFAOYSA-N
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Description

1-(1-Bromopropyl)-2,4-difluorobenzene is an aromatic compound featuring a bromopropyl chain at the 1-position and fluorine atoms at the 2- and 4-positions of the benzene ring. Its molecular formula is C₉H₉BrF₂, with a molecular weight of 235.07 g/mol. This compound is primarily used as an intermediate in pharmaceutical synthesis due to its reactive bromopropyl group and electron-withdrawing fluorine substituents, which enhance its suitability for nucleophilic substitution reactions [1][12].

Properties

IUPAC Name

1-(1-bromopropyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVIEAMNBUJAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(1-Bromopropyl)-2,4-difluorobenzene with five structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 1-bromopropyl, 2,4-difluoro C₉H₉BrF₂ 235.07 Pharmaceutical intermediates [12]
1-(3-Bromopropyl)-2,4-dichlorobenzene 3-bromopropyl, 2,4-dichloro C₉H₉BrCl₂ 268.94 Higher toxicity due to Cl; agrochemicals [2]
1-(3-Bromopropyl)-2-fluorobenzene 3-bromopropyl, 2-fluoro C₉H₁₀BrF 217.08 Lower polarity; used in organic synthesis [6]
1-Bromo-4-fluorobenzene 1-bromo, 4-fluoro C₆H₄BrF 175.00 Simple aryl halide; solvent/solubility studies [7]
1-(1-Bromopropyl)-3-methoxybenzene 1-bromopropyl, 3-methoxy C₁₀H₁₃BrO 245.11 Electron-donating OCH₃; slower reaction kinetics [12]
1-(bromomethyl)-2,4-difluorobenzene bromomethyl, 2,4-difluoro C₇H₅BrF₂ 207.02 Shorter chain; higher volatility [10]
Key Observations:

Halogen Effects: Fluorine's electronegativity increases the compound's polarity compared to chlorine or bromine-substituted analogs, enhancing solubility in polar solvents [7][7]. Chlorine in 1-(3-Bromopropyl)-2,4-dichlorobenzene contributes to higher toxicity, as noted in its safety data sheet (SDS) [2].

Positional Isomerism :

  • The 1-bromopropyl group in the target compound reduces steric hindrance compared to 3-bromopropyl analogs (e.g., 1-(3-Bromopropyl)-2-fluorobenzene), facilitating nucleophilic attacks [12][12].

Chain Length and Reactivity :

  • The bromopropyl chain (C3) in the target compound offers greater flexibility and lipophilicity than shorter chains (e.g., bromomethyl in 1-(bromomethyl)-2,4-difluorobenzene), making it more suitable for drug delivery systems [12][12].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromopropyl)-2,4-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(1-Bromopropyl)-2,4-difluorobenzene

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